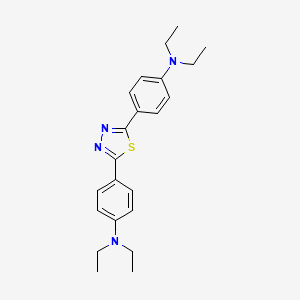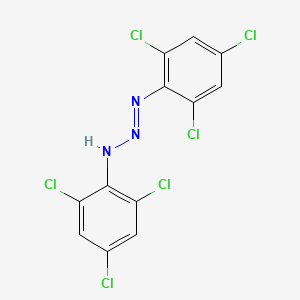
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene is a synthetic organic compound characterized by the presence of trichlorophenyl groups attached to a triazene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,4,6-trichloroaniline with a suitable diazotizing agent under controlled conditions. The reaction proceeds through the formation of a diazonium salt, which then reacts with another molecule of 2,4,6-trichloroaniline to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the triazene group into amine functionalities.
Substitution: The trichlorophenyl groups may participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as a stabilizer in certain formulations.
作用機序
The mechanism of action of (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazene group could also undergo metabolic transformations, leading to the formation of active metabolites.
類似化合物との比較
- (1E)-1,3-Bis(2,4,6-dichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-tribromophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,4,6-trifluorophenyl)triaz-1-ene
Comparison: Compared to its analogs, (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity, stability, and biological activity. The specific electronic and steric effects of the trichlorophenyl groups can differentiate it from other halogenated triazene compounds.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biological and industrial research.
特性
CAS番号 |
794-51-4 |
|---|---|
分子式 |
C12H5Cl6N3 |
分子量 |
403.9 g/mol |
IUPAC名 |
2,4,6-trichloro-N-[(2,4,6-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-7(15)11(8(16)2-5)19-21-20-12-9(17)3-6(14)4-10(12)18/h1-4H,(H,19,20) |
InChIキー |
GLWQBEGRMSVIOJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)NN=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
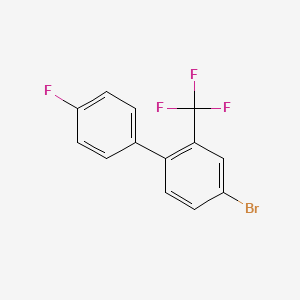
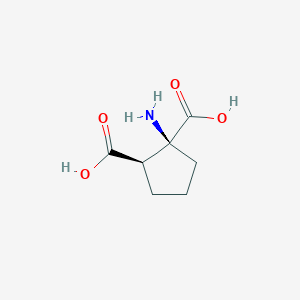
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
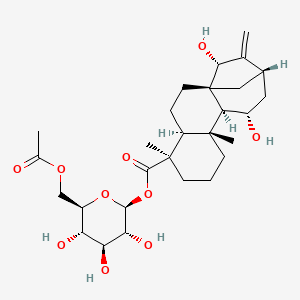
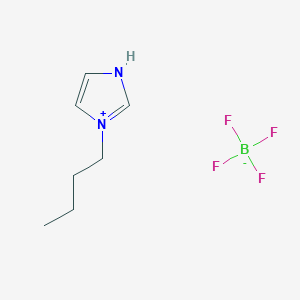

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
